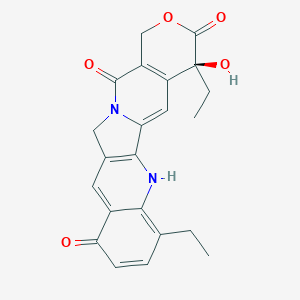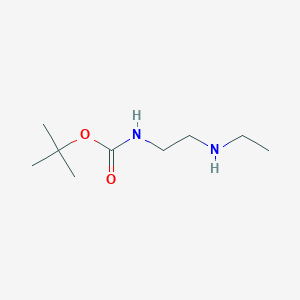
tert-Butyl (2-(ethylamino)ethyl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-Butyl (2-(ethylamino)ethyl)carbamate involves several key steps starting from commercially available precursors. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate for compounds like omisertinib (AZD9291), is synthesized through acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao et al., 2017). Additionally, the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates the chemoselective transformation of amino protecting groups, showing the versatility in synthesizing substituted products with high yields (Smith et al., 2013).
Molecular Structure Analysis
The molecular structure of tert-Butyl (2-(ethylamino)ethyl)carbamate derivatives has been extensively studied, with crystallographic studies providing insight into the conformation and intermolecular interactions. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by X-ray diffraction, revealing a non-planar conformation with significant hydrogen bonding and π–π stacking interactions stabilizing the crystal packing (Kant et al., 2015).
Chemical Reactions and Properties
Tert-Butyl (2-(ethylamino)ethyl)carbamate undergoes various chemical reactions, showcasing its reactivity and utility in synthetic organic chemistry. The compound has been utilized in the synthesis of potent protease inhibitors through highly stereoselective asymmetric aldol routes, indicating its role in creating complex molecular architectures (Ghosh et al., 2017). Additionally, it serves as a precursor in the chemoselective transformation of amino protecting groups, demonstrating its versatility in modifying the functional groups of a molecule (Sakaitani & Ohfune, 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), a notable example of its application in pharmaceutical development (Zhao et al., 2017).
Protection and Deprotection in Organic Synthesis : The compound is used in the protection of amino groups during the synthesis of complex molecules. For example, it was utilized in the synthesis of polyamide derivatives containing five independently removable amino-protecting groups (Pak & Hesse, 1998).
Intermediate in Chemical Synthesis : It serves as a synthetic intermediate in various chemical reactions. For instance, its derivatives are used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine (Wu, 2011).
Crystallographic Studies : The compound has been studied in crystallography to understand molecular structures better. As an example, crystals of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate were analyzed to explore molecular conformations (Bai & Wang, 2014).
Development of Novel Protease Inhibitors : Enantioselective syntheses of tert-butyl derivatives have been described for the development of novel protease inhibitors, highlighting its importance in medicinal chemistry (Ghosh et al., 2017).
Studies in Organic Syntheses : Its role in organic syntheses is further emphasized in studies involving the synthesis of compounds for various applications, including the preparation of gasoline oxygenates (Donahue et al., 2002).
Safety And Hazards
The safety information for “tert-Butyl (2-(ethylamino)ethyl)carbamate” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGZQVLLZKDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551284 | |
| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(ethylamino)ethyl)carbamate | |
CAS RN |
113283-93-5 | |
| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



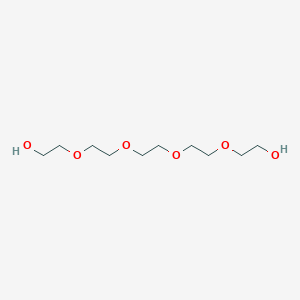
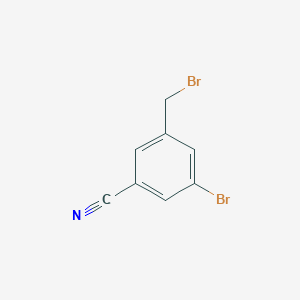
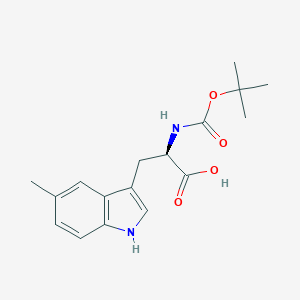
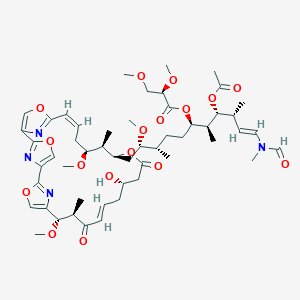
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)
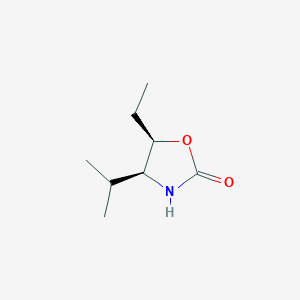

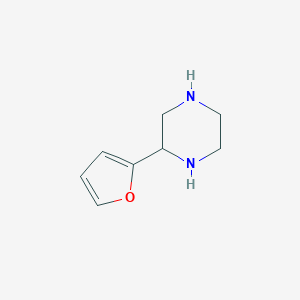
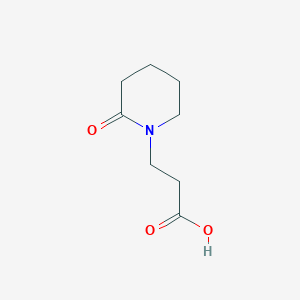

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)

